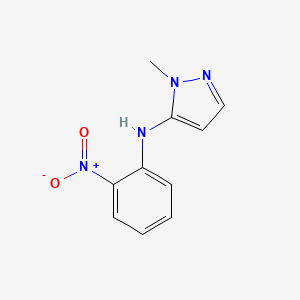
2-methyl-N-(2-nitrophenyl)pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-nitrophenyl)pyrazol-3-amine is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . The compound features a pyrazole ring substituted with a methyl group at the 2-position and an amino group at the 3-position, with an additional nitrophenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-nitrophenyl)pyrazol-3-amine typically involves the reaction of 2-methylpyrazole with 2-nitroaniline under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-nitrophenyl)pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydride).
Coupling Reactions: Boronic acids, palladium catalyst, base (e.g., potassium carbonate).
Major Products
Reduction: 2-methyl-N-(2-aminophenyl)pyrazol-3-amine.
Substitution: Various alkylated derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
2-methyl-N-(2-nitrophenyl)pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Agriculture: The compound can be used in the synthesis of agrochemicals such as herbicides and fungicides.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-nitrophenyl)pyrazol-3-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it can act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3-aminopyrazole: Lacks the nitrophenyl group, making it less versatile in terms of chemical reactivity.
2-methylpyrazole: Lacks both the amino and nitrophenyl groups, limiting its biological activity.
2-nitrophenylpyrazole: Lacks the amino group, reducing its potential for further functionalization.
Uniqueness
2-methyl-N-(2-nitrophenyl)pyrazol-3-amine is unique due to the presence of both the amino and nitrophenyl groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry, agriculture, and materials science .
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-methyl-N-(2-nitrophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H10N4O2/c1-13-10(6-7-11-13)12-8-4-2-3-5-9(8)14(15)16/h2-7,12H,1H3 |
InChI Key |
MKONETWNRDZIBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


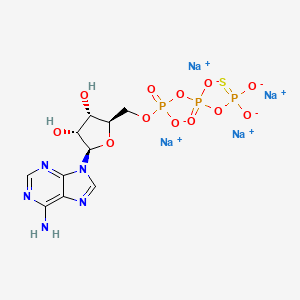
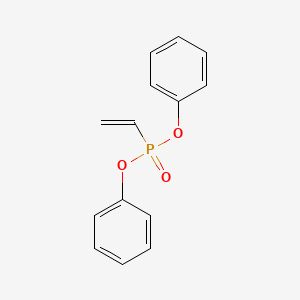
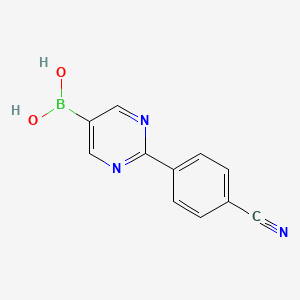
![2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B14089461.png)
![1-Butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B14089465.png)
![1-{3-[(2-Chlorobenzyl)oxy]phenyl}-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089473.png)
![4-Methoxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14089475.png)
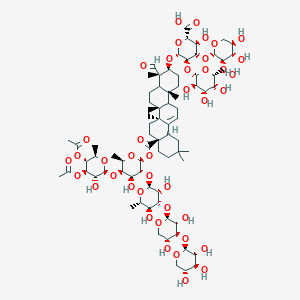
![3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione](/img/structure/B14089508.png)
![(6aR,8R,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol](/img/structure/B14089509.png)
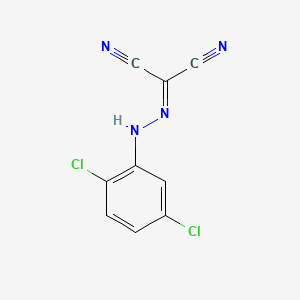
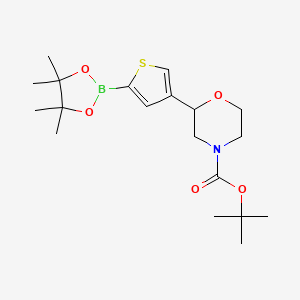
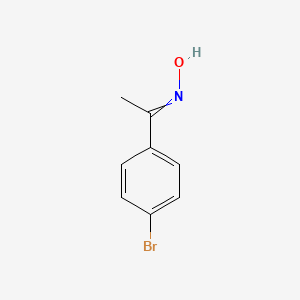
![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14089520.png)
